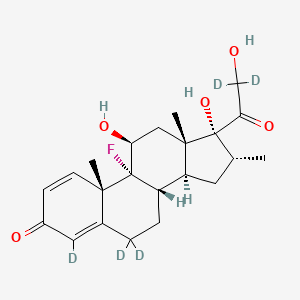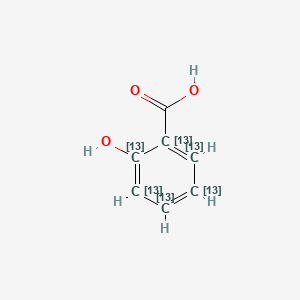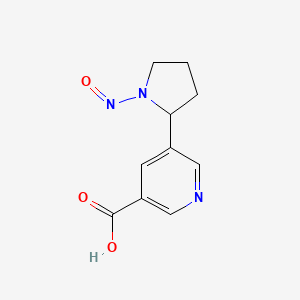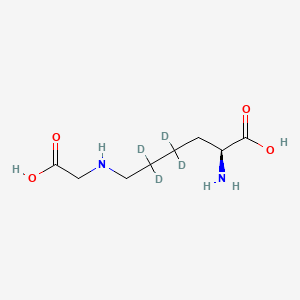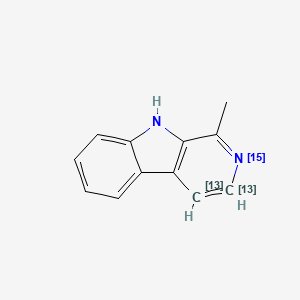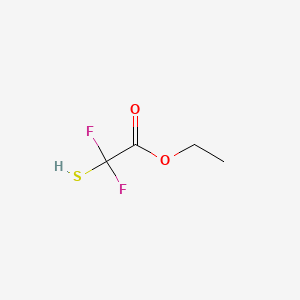
3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide, also known as 3-ED-2-MEP, is an organophosphorus compound that has been synthesized and studied for its potential applications in scientific research. It is a small molecule that is composed of two nitrogen atoms, two oxygen atoms, two carbon atoms, two hydrogen atoms, and one phosphorus atom. 3-ED-2-MEP has been studied for its ability to bind to proteins and other molecules in a reversible manner, and its ability to inhibit enzymes has been explored for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Stereochemistry in Pharmacological Profiles
Research on phenylpiracetam and its methyl derivative highlights the significance of stereochemistry in developing effective pharmacological agents. These studies reveal a direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers, suggesting that the stereochemical aspects of compounds similar to the one could be crucial in designing drugs with improved pharmacological profiles (Veinberg et al., 2015).
Human Urinary Carcinogen Metabolites
The measurement of human urinary carcinogen metabolites provides critical information about the impact of tobacco on cancer. Studies in this area focus on identifying and quantifying metabolites of known carcinogens, demonstrating the utility of chemical analysis in epidemiological studies on cancer and tobacco use (Hecht, 2002).
Plant Defense Mechanisms
Investigations into the metabolism of proline and pyrroline-5-carboxylate in plants, especially during pathogen infection and abiotic stress, highlight the complex interplay between plant biochemistry and defense mechanisms. These studies could inform research into agricultural practices and genetic engineering for crop improvement (Qamar, Mysore, & Senthil-Kumar, 2015).
Chemistry of Heterocyclic Compounds
The synthesis and application of heterocyclic compounds like pyrazolines and pyrroles in the development of new pharmaceuticals and materials science underscore the importance of such chemistry in advancing a wide range of scientific fields. These studies not only contribute to our understanding of chemical reactions but also pave the way for the creation of novel compounds with specific biological or physical properties (Gomaa & Ali, 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide involves the reaction of 2-phenylethylamine with 3-ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxylic acid chloride followed by reduction with sodium borohydride and subsequent acylation with acetic anhydride to form the final product.", "Starting Materials": [ "2-phenylethylamine", "3-ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxylic acid chloride", "sodium borohydride", "acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 2-phenylethylamine with 3-ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxylic acid chloride in the presence of a base such as triethylamine or pyridine to form the intermediate 3-ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide.", "Step 2: Reduction of the intermediate with sodium borohydride in a suitable solvent such as methanol or ethanol to yield the corresponding amine.", "Step 3: Acylation of the amine with acetic anhydride in the presence of a base such as pyridine or triethylamine to form the final product, 3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide." ] } | |
CAS-Nummer |
1189972-14-2 |
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
277.379 |
IUPAC-Name |
3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-N-(2-phenylethyl)-2H-pyrrole-1-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-14-12(2)11-18(15(14)19)16(20)17-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,17,20)/i1D3,3D2 |
InChI-Schlüssel |
VAQWDIFLYGGQLK-WNWXXORZSA-N |
SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C |
Synonyme |
4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)
